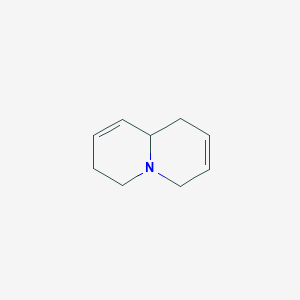

4,6,7,9a-tetrahydro-1H-quinolizine

Beschreibung

4,6,7,9a-Tetrahydro-1H-quinolizine is a partially saturated bicyclic heterocycle featuring a quinolizine core with hydrogenation at the 4,6,7, and 9a positions. This structure combines aromatic and aliphatic characteristics, making it a versatile intermediate in medicinal chemistry and materials science. Its synthesis typically involves reductive amination or catalytic hydrogenation of fully unsaturated quinolizine precursors, though specific protocols vary based on substituents and stereochemical requirements . Key applications include its role as a scaffold for bioactive molecules targeting neurological and antimicrobial pathways.

Eigenschaften

CAS-Nummer |

1004-92-8 |

|---|---|

Molekularformel |

C9H13N |

Molekulargewicht |

135.21 g/mol |

IUPAC-Name |

4,6,7,9a-tetrahydro-1H-quinolizine |

InChI |

InChI=1S/C9H13N/c1-3-7-10-8-4-2-6-9(10)5-1/h1-3,6,9H,4-5,7-8H2 |

InChI-Schlüssel |

CJUQLGSHASMMRU-UHFFFAOYSA-N |

SMILES |

C1CN2CC=CCC2C=C1 |

Kanonische SMILES |

C1CN2CC=CCC2C=C1 |

Synonyme |

3,6,9,9a-Tetrahydro-4H-quinolizine |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural or functional similarities with 4,6,7,9a-tetrahydro-1H-quinolizine, differing in saturation patterns, substituents, or synthetic routes.

2-Methyl-5,6,7,8-Tetrahydroquinolin-4-one

- Structure: A tetrahydroquinoline derivative with a ketone group at position 4 and methyl at position 2.

- Synthesis : Prepared via high-performance liquid chromatography (HPLC)-assisted cyclization, validated by LC-MS and NMR .

- Key Differences: Lacks the fused bicyclic system of quinolizine. The ketone group enhances electrophilicity, enabling nucleophilic additions absent in 4,6,7,9a-tetrahydro-1H-quinolizine.

- Applications : Used in antimalarial drug analogs due to its planar aromatic region .

(4S/9aS,4R/9aR)-4-Ethyloctahydro-1H-Quinolizine (Compound 10)

- Structure: Fully saturated (octahydro) quinolizine with an ethyl substituent at position 3.

- Synthesis : LiAlH₄-mediated reduction of a ketone precursor in THF, yielding 90% purity after flash chromatography .

- Key Differences :

- Full saturation increases conformational rigidity compared to the partially saturated target compound.

- Ethyl substituent introduces steric hindrance, altering reactivity in alkylation reactions.

- Spectroscopic Data :

Trans-6-(2-Hydroxyethyl)-1,6,7,8,9,9a-Hexahydro-4-Quinolizinone (Compound 18)

- Structure: Hexahydroquinolizinone with a hydroxyethyl side chain at position 4.

- Synthesis : Catalytic hydrogenation using PtO₂ in EtOAc, achieving 78% yield .

- Key Differences: The hydroxyl group enhances solubility in polar solvents, unlike the nonpolar 4,6,7,9a-tetrahydro-1H-quinolizine. Quinolizinone backbone introduces a carbonyl group, enabling keto-enol tautomerism.

- Spectroscopic Data :

1,6,9,9a-Tetrahydro-4H-Quinolizine

- Structure : Positional isomer of the target compound, with saturation at 1,6,9,9a positions.

- Synthesis : Optimized route via reductive amination reported by LookChem, prioritizing yield over stereoselectivity .

- Key Differences: Altered saturation pattern affects ring puckering and interaction with enzymatic targets. Lower thermal stability compared to 4,6,7,9a-tetrahydro-1H-quinolizine due to reduced conjugation.

Data Tables for Comparative Evaluation

Table 2: Spectroscopic Signatures

| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|---|

| 4-Ethyloctahydro-1H-quinolizine | 0.84 (t, J=7.5 Hz) | 15.0 (CH₃) | 2938, 2867 (C-H) |

| Trans-6-(2-hydroxyethyl)-... | 3.64–3.57 (m, -CH₂OH) | 171.4 (C=O) | 3400 (O-H) |

| 2-Methyl-5,6,7,8-tetrahydroquinolin-4-one | 2.30 (s, CH₃) | 207.1 (C=O) | 1610 (C=O) |

Research Findings and Implications

- Reactivity: Partial saturation in 4,6,7,9a-tetrahydro-1H-quinolizine balances aromatic stability and aliphatic flexibility, enabling diverse functionalization .

- Bioactivity: Quinolizine derivatives with hydroxyethyl or ethyl groups (e.g., Compounds 10, 18) show enhanced binding to GABA receptors compared to the parent structure .

- Synthetic Challenges: Stereochemical control in partially saturated quinolizines remains a hurdle, necessitating chiral catalysts or enantioselective routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.